Methyl 4-bromo-5-chloro-1H-pyrrole-2-carboxylate is a synthetic organic compound classified as a pyrrole derivative, with the molecular formula C₆H₅BrClNO₂ and a molecular weight of approximately 238.47 g/mol. This compound features a five-membered heterocyclic ring containing one nitrogen atom and is characterized by the presence of both bromine and chlorine substituents at the 4th and 5th positions, respectively. Additionally, it includes a methyl ester group attached to the second carbon of the pyrrole ring, which enhances its reactivity and potential applications in various fields, including medicinal chemistry and materials science .
Research indicates that Methyl 4-bromo-5-chloro-1H-pyrrole-2-carboxylate exhibits notable biological activities. It has been investigated for its potential as an antimicrobial agent and for anticancer properties. The compound's structure allows it to interact with specific molecular targets, potentially inhibiting certain biological pathways. Its unique halogen substitutions may enhance its binding affinity to enzymes or receptors involved in these pathways .
The synthesis of Methyl 4-bromo-5-chloro-1H-pyrrole-2-carboxylate typically involves halogenation reactions of pyrrole derivatives. A common method includes:
In industrial settings, large-scale production may utilize continuous flow reactors to optimize yield and efficiency .
Methyl 4-bromo-5-chloro-1H-pyrrole-2-carboxylate finds applications in various fields:
Interaction studies have shown that Methyl 4-bromo-5-chloro-1H-pyrrole-2-carboxylate can act as a proton acceptor, reacting with proton donors to form protonated species. This property is significant for its role in biochemical pathways where proton transfer is crucial. Furthermore, its halogen substituents may influence its interaction with various biological targets, enhancing its efficacy as an inhibitor or modulator in specific pathways .
Several compounds share structural similarities with Methyl 4-bromo-5-chloro-1H-pyrrole-2-carboxylate. Here are some notable examples:
Compound Name | Similarity Index | Key Features |
---|---|---|
Ethyl 4-bromo-1H-pyrrole-2-carboxylate | 0.96 | Ethyl group instead of methyl; similar reactivity |
Methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate | 0.95 | Additional methyl group; alters sterics |
Methyl 3-Bromopyrrole-2-carboxylate | 0.92 | Bromine at position 3; different reactivity |
4-Bromo-1H-pyrrole-2-carboxylic acid | 0.89 | Lacks methyl ester; more acidic properties |
Methyl 5-methyl-1H-pyrrole-2-carboxylate | 0.79 | Additional methyl group at position 5 |
These compounds highlight the unique aspects of Methyl 4-bromo-5-chloro-1H-pyrrole-2-carboxylate, particularly its halogen substitutions that may enhance biological activity compared to others .